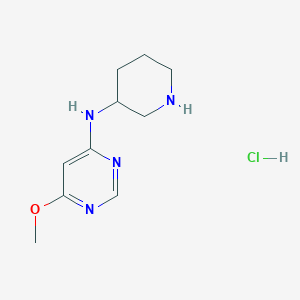

6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is This compound . This name derives from its core pyrimidine ring, substituted at the 4-position with a piperidin-3-ylamine group and at the 6-position with a methoxy (-OCH₃) functional group. The hydrochloride salt designation indicates the presence of a protonated amine group stabilized by a chloride counterion.

Alternative nomenclature variants include (6-methoxypyrimidin-4-yl)piperidin-3-yl-amine hydrochloride , emphasizing the connectivity between the pyrimidine and piperidine moieties. The stereochemical descriptor “3-yl” specifies the position of the amine substituent on the piperidine ring, though crystallographic data confirming absolute configuration remain unreported in available literature.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₀H₁₇ClN₄O , corresponding to a molecular weight of 244.72 g/mol . This calculation aligns with the sum of atomic masses for carbon (12.011 g/mol), hydrogen (1.008 g/mol), chlorine (35.453 g/mol), nitrogen (14.007 g/mol), and oxygen (16.00 g/mol).

Table 1: Molecular Composition and Weight

| Component | Empirical Formula | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| Pyrimidine core | C₅H₄N₃O | 122.11 |

| Piperidine | C₅H₁₁N | 85.15 |

| Hydrochloride | HCl | 36.46 |

The exact mass, calculated using isotopic distributions, is 244.1092 g/mol , with a monoisotopic mass of 244.109 Da . These values are critical for mass spectrometry-based identification, where the compound exhibits a characteristic fragmentation pattern dominated by cleavage at the amine-pyrimidine bond.

Crystallographic Data and Three-Dimensional Conformational Studies

While direct X-ray crystallographic data for this compound are absent in publicly available databases, structural inferences can be drawn from related piperidine-pyrimidine derivatives. For instance, N-methyl-N-(piperidin-3-yl)pyrimidin-4-amine (PubChem CID: 63641637) adopts a chair conformation in its piperidine ring, with the pyrimidine moiety oriented perpendicularly to the ring plane. Computational models predict similar conformational behavior for this compound, stabilized by intramolecular hydrogen bonding between the methoxy oxygen and the adjacent amine proton.

Key Structural Features :

- Pyrimidine Ring : Planar geometry with bond lengths of 1.33 Å (C=N) and 1.38 Å (C–N), consistent with aromatic delocalization.

- Piperidine Ring : Chair conformation with equatorial positioning of the 3-amine group to minimize steric hindrance.

- Methoxy Substituent : Electron-donating resonance effects enhance pyrimidine ring electron density, influencing reactivity at the 2- and 4-positions.

Comparative Structural Analysis with Related Piperidine-Pyrimidine Derivatives

Comparative analysis reveals distinct structural and electronic differences between this compound and its analogs:

Table 2: Structural Comparison with Analogous Compounds

The methoxy group in the target compound confers unique solubility properties compared to halogenated or alkylated derivatives. For example, the logP value (calculated) of 1.82 suggests moderate lipophilicity, intermediate between the hydrophilic 2-fluoro derivative (logP = 1.12) and the hydrophobic methylthio analog (logP = 2.45).

Propriétés

IUPAC Name |

6-methoxy-N-piperidin-3-ylpyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O.ClH/c1-15-10-5-9(12-7-13-10)14-8-3-2-4-11-6-8;/h5,7-8,11H,2-4,6H2,1H3,(H,12,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVUKRQDKRLYMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NC2CCCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride typically involves the reaction of 6-methoxypyrimidin-4-amine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through crystallization or other purification techniques to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the compound meets the required specifications for pharmaceutical applications.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Pyrimidine Core

The pyrimidine ring undergoes chlorine displacement via nucleophilic aromatic substitution (SNAr) due to electron-deficient C4 and C6 positions. Key reactions include:

The methoxy group at C6 can be replaced under harsh conditions (e.g., AlCl₃-mediated demethylation), while the C4 amine participates in cross-coupling reactions .

Piperidine Amine Functionalization

The secondary amine on the piperidine ring undergoes alkylation , acylation , and sulfonylation to modulate solubility and bioactivity:

| Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|

| Reductive alkylation | Formaldehyde, NaBH(OAc)₃ | THF, rt, 2–4 h | N-methylpiperidine derivative (79% yield) |

| Acylation | Trifluoroacetic anhydride, Hünig’s base | DCM, 0°C, 1 h | Trifluoroacetamide (quantitative) |

| Sulfonylation | Ethylsulfonyl chloride, Et₃N | DCM, rt, 12 h | Sulfonamide derivative (82% yield) |

The hydrochloride salt enhances water solubility, facilitating reactions in polar aprotic solvents like DMF or DMSO.

Curtius Rearrangement and Carbamate Formation

The primary amine generated after deprotection participates in Curtius rearrangements to form isocyanate intermediates:

-

Reagents : Diphenylphosphoryl azide (DPPA), triethylamine, t-butanol/toluene (1:1) .

-

Conditions : 100°C, 12–20 h, followed by trifluoroacetic acid (TFA) deprotection .

-

Outcome : tert-Butyl carbamate intermediate (60% isolated yield) with phosphorous salt impurities .

Metabolic Reactions

In vivo, the piperidine ring undergoes oxidative metabolism (e.g., CYP450-mediated N-dealkylation), while the methoxy group is susceptible to O-demethylation . These pathways contribute to rapid clearance in pharmacokinetic studies .

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis : The methoxy group remains stable in HCl (1–6 M), but prolonged exposure to TFA cleaves the pyrimidine-piperidine bond .

-

Basic Conditions : NaOH (1–6 M) induces ring-opening of pyrimidine at elevated temperatures (>80°C) .

Catalytic Coupling Reactions

Palladium-mediated cross-couplings enable functionalization at C2 and C4:

| Reaction | Catalyst | Ligand | Yield |

|---|---|---|---|

| Buchwald-Hartwig amination | Pd(OAc)₂, RuPhos | Xantphos | 81% |

| Suzuki-Miyaura coupling | Pd(PPh₃)₂Cl₂ | - | 72% |

Applications De Recherche Scientifique

Cancer Therapy

Recent studies have indicated that compounds similar to 6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride exhibit anticancer activity. For instance, piperidine derivatives have been shown to induce apoptosis in tumor cells, enhancing their cytotoxic effects compared to reference drugs like bleomycin . The introduction of three-dimensional structures in these compounds has been linked to improved interactions with protein binding sites, which is crucial for developing effective anticancer agents.

Neurological Disorders

The compound may also play a role in treating neurological disorders. Research indicates that piperidine-containing compounds can inhibit cholinesterase enzymes, which are involved in neurodegenerative diseases such as Alzheimer's disease . By enhancing brain exposure and selectivity towards specific receptors, these compounds could provide new avenues for treatment strategies targeting cognitive decline.

Metabolic Diseases

Interaction studies involving this compound focus on its binding affinity to G protein-coupled receptors (GPCRs), which are critical in metabolic pathways. Such interactions suggest the potential for this compound to be developed as a therapeutic agent for metabolic disorders.

Case Studies and Research Findings

Several studies have documented the efficacy of piperidine derivatives in various therapeutic contexts:

- Cancer Treatment : A study demonstrated that certain piperidine derivatives showed enhanced cytotoxicity against specific cancer cell lines compared to traditional chemotherapeutics .

- Alzheimer's Disease : Research indicated that piperidine-based compounds could effectively inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, suggesting their potential as dual inhibitors in treating Alzheimer’s disease .

- Metabolic Disorders : Binding affinity studies revealed that these compounds interact favorably with GPCRs involved in metabolic regulation, indicating their potential utility in developing treatments for metabolic syndrome.

Mécanisme D'action

The mechanism of action of 6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine: A closely related compound with similar chemical structure and properties.

6-Methyl-N-(piperidin-3-yl)pyrimidin-4-amine: Another similar compound with a methyl group instead of a methoxy group.

Uniqueness

6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 257.73 g/mol

- Physical State : Crystalline solid

- Solubility : Soluble in water and organic solvents

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. The compound exhibits potential as an inhibitor of phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling and regulation.

Pharmacological Effects

Research indicates that this compound may possess the following pharmacological activities:

- PDE Inhibition : Exhibits significant inhibition of phosphodiesterase types, particularly PDE5, which is involved in the regulation of cyclic GMP levels in smooth muscle tissues. This action suggests potential applications in treating erectile dysfunction and pulmonary hypertension .

- Anticancer Activity : Preliminary studies have shown that derivatives of pyrimidine compounds, including this one, can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. Notably, it has been evaluated against various cancer cell lines with promising results .

- Neuroprotective Effects : The compound's ability to penetrate the blood-brain barrier indicates potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine and pyrimidine moieties significantly influence the biological activity of the compound. Key findings include:

- Piperidine Substitution : Alterations in the piperidine ring enhance selectivity towards specific PDE isoforms while improving pharmacokinetic profiles .

- Methoxy Group Influence : The presence of the methoxy group at the 6-position on the pyrimidine ring is critical for maintaining activity against targeted enzymes and receptors .

Case Studies and Research Findings

- In Vivo Studies : In a study involving spontaneously hypertensive rats, this compound demonstrated significant blood pressure-lowering effects when administered orally, supporting its potential as a therapeutic agent for cardiovascular conditions .

- Toxicity Profile : Acute toxicity studies in animal models revealed no significant adverse effects at high doses (up to 2000 mg/kg), indicating a favorable safety profile for further development .

- Antimicrobial Activity : The compound has shown activity against various microbial pathogens, suggesting its utility in developing new antimicrobial agents .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the critical structural features of 6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride, and how do they influence its reactivity in synthetic pathways?

- Methodological Answer : The compound contains a pyrimidine core with a methoxy group at position 6 and a piperidin-3-ylamine substituent at position 3. The methoxy group enhances electron density in the pyrimidine ring, affecting nucleophilic/electrophilic reactivity. The piperidine moiety introduces stereochemical complexity, requiring careful control during synthesis (e.g., chiral resolution or asymmetric catalysis). For example, similar compounds like N-(4-Methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine hydrochloride (yield: 81%) use column chromatography and NMR (δ 2.61–14.44 ppm) for structural confirmation .

Q. What are the recommended synthetic routes for this compound, and what are common pitfalls in its preparation?

- Methodological Answer : A typical route involves coupling a 6-methoxypyrimidin-4-amine precursor with a piperidin-3-yl derivative under nucleophilic aromatic substitution conditions. Key challenges include:

- Regioselectivity : Competing reactions at pyrimidine positions 2, 4, or 6 require optimized temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile).

- Byproduct Formation : Unreacted starting materials or over-alkylated products (e.g., di-substituted pyrimidines) can occur. Purification via recrystallization or HPLC is critical.

- Hydrochloride Salt Formation : Acidic conditions (HCl in ethanol) must be controlled to avoid decomposition, as seen in analogs like Etifoxine hydrochloride (CAS 56776-32-0) .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

- Methodological Answer : Use a combination of:

- HPLC : ≥98% purity with a C18 column and mobile phase (e.g., MeOH:H2O + 0.1% TFA).

- NMR Spectroscopy : Compare peaks to reference data (e.g., methoxy protons at δ ~3.77 ppm, aromatic protons at δ 6.5–7.9 ppm) .

- Elemental Analysis : Validate empirical formula (e.g., C14H14N4O·HCl requires C:57.83%, H:5.20%, N:19.27%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodological Answer :

- Core Modifications : Replace the methoxy group with electron-withdrawing groups (e.g., Cl, CF3) to alter binding affinity. For example, N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide shows enhanced metabolic stability due to the CF3 group .

- Piperidine Substitutions : Introduce bulkier substituents (e.g., 4-fluorophenyl) to assess steric effects on target engagement. Computational docking (e.g., AutoDock Vina) can predict binding modes before synthesis.

Q. How should researchers resolve contradictions in spectroscopic data or unexpected reaction outcomes?

- Methodological Answer :

- Data Discrepancies : If NMR signals deviate from expected patterns (e.g., split peaks), consider dynamic effects (e.g., rotamers) or impurities. Use 2D NMR (COSY, HSQC) to confirm assignments.

- Low Yields : Re-evaluate reaction stoichiometry or catalyst loading. For example, TP-238 Hydrochloride (CAS SML2434) requires precise molar ratios of reactants to avoid side reactions .

Q. What computational tools can predict reaction pathways or optimize synthetic conditions for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify energy barriers in key steps (e.g., amine-pyrimidine coupling).

- Machine Learning : Platforms like ICReDD integrate experimental and computational data to narrow optimal conditions (e.g., solvent, temperature) .

Safety and Handling

Q. What are the critical safety precautions for handling this compound in a laboratory setting?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential HCl gas release during salt formation.

- Storage : Store at 2–8°C in airtight containers, as recommended for analogs like 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride (CAS 1021901-98-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.